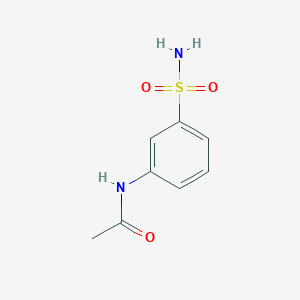

N-(3-sulfamoylphenyl)acetamide

Descripción general

Descripción

N-(3-sulfamoylphenyl)acetamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Acylation of 3-aminobenzenesulfonamide: The synthesis of N-(3-sulfamoylphenyl)acetamide can be achieved through the acylation of 3-aminobenzenesulfonamide with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.

Reflux Method: Another method involves refluxing 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol for several hours.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(3-sulfamoylphenyl)acetamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides or sulfonamides.

Aplicaciones Científicas De Investigación

N-(3-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which play a role in regulating pH and fluid balance in tissues.

Medicine: Due to its enzyme inhibitory properties, this compound is investigated for its potential therapeutic applications in treating diseases such as glaucoma, epilepsy, and certain types of cancer.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals, as well as in the production of dyes and pigments.

Mecanismo De Acción

The mechanism of action of N-(3-sulfamoylphenyl)acetamide primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting these enzymes, the compound can alter the pH balance and fluid dynamics within cells and tissues, leading to its therapeutic effects. The molecular targets include carbonic anhydrase isoforms such as CA IX, which is overexpressed in certain tumors and is associated with tumor growth and survival .

Comparación Con Compuestos Similares

N-(4-sulfamoylphenyl)acetamide: Similar structure but with the sulfamoyl group at the para position.

N-(3-sulfamoylphenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

N-(3-sulfamoylphenyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

Comparison:

Actividad Biológica

N-(3-sulfamoylphenyl)acetamide, also referred to as 2-phenyl-N-(3-sulfamoylphenyl)acetamide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a phenyl ring and an acetamide moiety. Its molecular formula is C_{13}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 304.36 g/mol. The unique structural characteristics of this compound contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against various bacterial strains. The sulfamoyl group enhances the compound's interaction with biological targets, potentially inhibiting bacterial growth.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

The presence of the sulfamoyl group is critical for the compound's effectiveness as an antimicrobial agent. Interaction studies have shown that it may act as a competitive inhibitor of enzymes involved in bacterial metabolism, which informs further drug design efforts aimed at enhancing efficacy and reducing resistance.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. Derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

A study synthesized various derivatives of this compound and tested their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

These findings suggest that this compound may serve as a lead compound for the development of new anticancer agents.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) : Certain derivatives have displayed antioxidant properties, indicating a potential role in mitigating oxidative stress within cells.

- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, thereby inhibiting their growth.

Propiedades

IUPAC Name |

N-(3-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXZWFNWSWLMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.